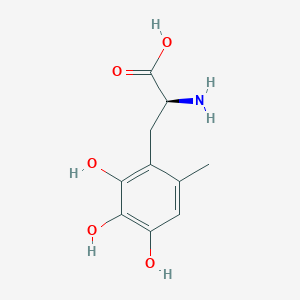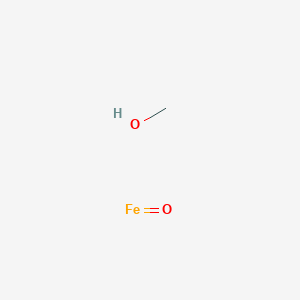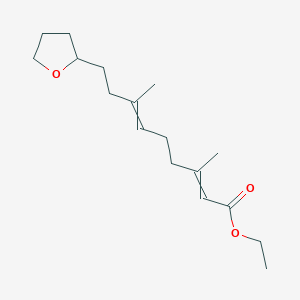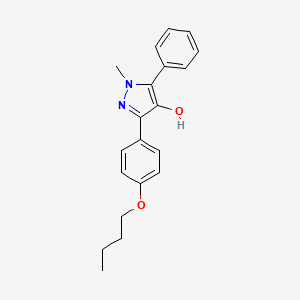![molecular formula C17H16N4O6 B14601552 Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate CAS No. 59358-86-0](/img/structure/B14601552.png)
Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is an organic compound that features a benzyl group, a butanoate ester, and a hydrazinylidene moiety attached to a 2,4-dinitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate typically involves the reaction of benzyl butanoate with 2,4-dinitrophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dinitrophenyl oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The dinitrophenyl group can also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate
- Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanoate
- Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate
Uniqueness
Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzyl and butanoate ester groups, along with the dinitrophenylhydrazine moiety, makes it a versatile compound for various research purposes.
Eigenschaften
CAS-Nummer |
59358-86-0 |
|---|---|
Molekularformel |
C17H16N4O6 |
Molekulargewicht |
372.3 g/mol |
IUPAC-Name |
benzyl 3-[(2,4-dinitrophenyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C17H16N4O6/c1-12(9-17(22)27-11-13-5-3-2-4-6-13)18-19-15-8-7-14(20(23)24)10-16(15)21(25)26/h2-8,10,19H,9,11H2,1H3 |
InChI-Schlüssel |
UWYOWFIUBNGGCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O-Benzyl-N-[(2-nitrophenyl)sulfanyl]-L-threonine](/img/structure/B14601486.png)


methyl}diazene](/img/structure/B14601505.png)
![3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate](/img/structure/B14601508.png)
![Ethanone, 1-[4-(dibutylamino)phenyl]-](/img/structure/B14601510.png)

![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)

![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)
![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)

![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)
